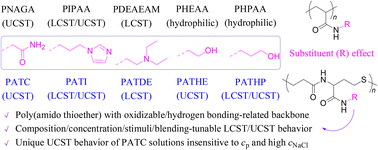Multi-tunable thermoresponsive behaviors of poly(amido thioether)s†
Polymer Chemistry Pub Date: 2023-12-06 DOI: 10.1039/D3PY01101A
Abstract
Rational macromolecular design can endow polymers with on-demand thermoresponsive behaviors. To achieve multi-tunable LCST/UCST behaviors, stepwise polymerization of N-acryloylhomocysteine thiolactone with primary amines involving glycinamide, N-(3-aminopropyl)imidazole, N,N-diethylethylenediamine, ethanolamine, and 3-amino-1-propanol is adopted to synthesize poly(amido thioether)s (PATEs) with distinct side groups. Under suitable conditions, PATE solutions can exhibit single or dual phase transitions relying on the chemical composition, polymer concentration, additive, external stimuli and solution blending, as evidenced from turbidimetry and fluorometry analyses. Owing to strengthened hydrogen bonding, primary amide-bearing PATE solutions have some advantages such as concentration-insensitive UCST behavior, good thermal stability against high salt concentration, and formation of dual UCSTs in a water/ethanol mixture. Imidazolyl-bearing PATEs in buffer solutions shift from hydrophilic to LCST and LCST–UCST in a specific pH range, and hydroxyl-bearing PATE solutions can present concentration-dependent thermoresponsive behaviors. Meanwhile, solution blending leads to composition-tunable UCST, UCST–LCST and LCST behaviors. As analogues of polyacrylamides, PATEs comprising a thermo/oxidation-responsive and hydrogen bonding-related backbone can usually exhibit some differences in thermoresponsiveness and hold great promise as important thermoresponsive polymers.


Recommended Literature
- [1] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [2] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [3] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [4] Reconfigurable OR and XOR logic gates based on dual responsive on–off–on micromotors†
- [5] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [6] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [7] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [8] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [9] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [10] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 111900-32-4
-
CAS no.: 1303-88-4









